

An In-depth Technical Guide on the Biological Activity of ESM-HDAC391

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Compound of Interest

Compound Name: GSK3117391

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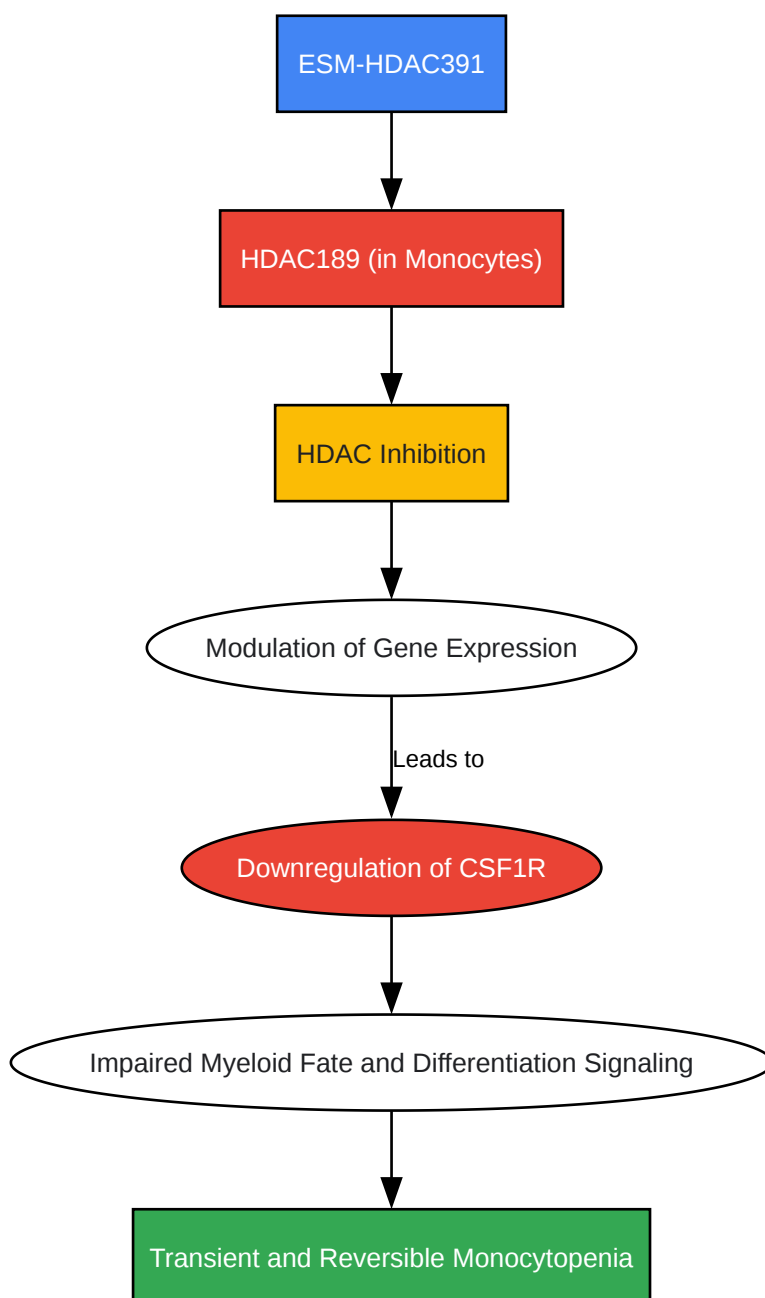
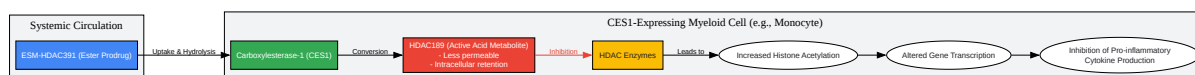
This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and preclinical and clinical profiling of ESM-HDAC391 (also known as **GSK3117391** and CHR-5154), a novel, orally administered, myeloid-targeted histone deacetylase (HDAC) inhibitor.

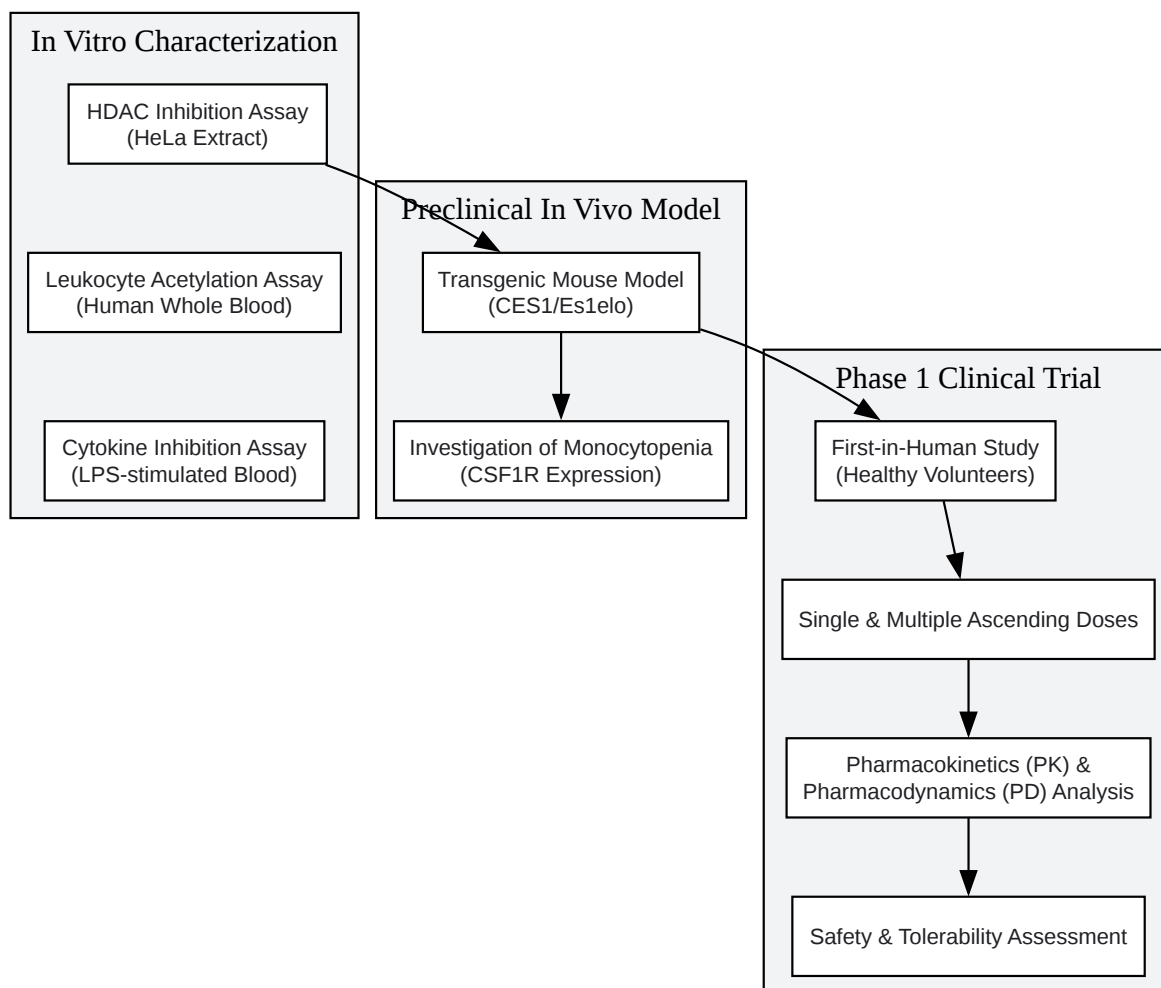
Executive Summary

ESM-HDAC391 is an innovative therapeutic agent that leverages Esterase-Sensitive Motif (ESM) technology to achieve targeted delivery to mononuclear myeloid cells, primarily monocytes and macrophages, which express high levels of human carboxylesterase-1 (CES1). This targeted approach is designed to enhance the therapeutic window of HDAC inhibition by concentrating the pharmacological activity in target immune cells while minimizing systemic exposure and associated toxicities commonly observed with non-targeted HDAC inhibitors. Preclinical and Phase 1 clinical data demonstrate that ESM-HDAC391 is well-tolerated and exhibits potent, targeted pharmacodynamic effects, including increased histone acetylation in monocytes and inhibition of pro-inflammatory cytokine production. A notable and novel finding is the induction of a transient and reversible monocytopenia, linked to the downregulation of colony-stimulating factor 1 receptor (CSF1R). These characteristics position ESM-HDAC391 as a promising candidate for the treatment of myeloid-driven inflammatory diseases.

Mechanism of Action: Targeted Delivery and Intracellular Accumulation

The core of ESM-HDAC391's design is the ESM technology, which enables selective drug delivery.^{[1][2]} The parent molecule, a prodrug ester, is orally administered and circulates systemically. In cells expressing CES1, such as monocytes, the ester moiety is hydrolyzed, converting ESM-HDAC391 into its active acid metabolite, HDAC189 (also known as GSK3339189).^{[1][3]} This active acid form is significantly less permeable to the cell membrane and is therefore trapped and retained within the CES1-expressing cells.^[1] This leads to a prolonged and targeted pharmacodynamic effect in myeloid cells, while the systemic exposure to both the parent ester and the active acid remains transient.^{[1][4][5]}





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References

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- 5. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
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